tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate
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Overview
Description
tert-Butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate: is a synthetic organic compound characterized by its unique structure, which includes a diazo group attached to a cyclobutyl ring and a tert-butyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate typically involves the reaction of a cyclobutylamine derivative with a diazoacetylating agent. One common method includes the reaction of cyclobutylamine with tert-butyl chloroformate to form tert-butyl N-(cyclobutyl)carbamate, followed by diazoacetylation using diazoacetic acid or its derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by nucleophiles under appropriate conditions.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form new ring structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) under basic conditions.
Cycloaddition Reactions: Catalysts such as transition metals (e.g., rhodium, copper) under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) under controlled conditions.
Major Products Formed:
Substitution Reactions: Substituted carbamates.
Cycloaddition Reactions: Cycloaddition products with new ring structures.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its diazo group is particularly useful in cycloaddition reactions to form new ring structures .
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues .
Medicine: The compound’s derivatives may have potential therapeutic applications, including as enzyme inhibitors or as precursors to bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate involves the reactivity of its diazo group. The diazo group can undergo various chemical transformations, including cycloaddition and substitution reactions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate structure but lacking the diazo group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate derivative with a hydroxyethyl group instead of the diazoacetyl group.
N-Boc-ethylenediamine: A compound with a similar tert-butyl carbamate structure but with an ethylenediamine moiety.
Uniqueness: tert-Butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
Molecular Formula |
C11H17N3O3 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-10(2,3)17-9(16)14-11(5-4-6-11)8(15)7-13-12/h7H,4-6H2,1-3H3,(H,14,16) |
InChI Key |
CQVCTBKVLVBBDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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